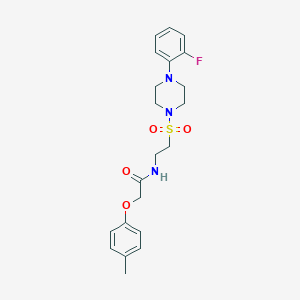

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-17-6-8-18(9-7-17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXMSJDSTVGSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine Ring : A common motif in many pharmaceuticals, known for its ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.

- Acetamide Moiety : Contributes to hydrogen bonding capabilities.

The molecular formula of the compound is , and it has a molecular weight of 441.52 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

- Enzymes : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression.

- Signaling Pathways : Modulation of pathways related to inflammation, apoptosis, and cell proliferation has been observed .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using the cup-plate technique, demonstrating effective antibacterial action .

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, the presence of the fluorophenyl group enhances its ability to bind to cancer-related targets, leading to increased cytotoxicity .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of piperazine derivatives against several pathogens. The study reported that derivatives similar to this compound exhibited substantial inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing promising antibacterial properties .

Data Summary Table

| Activity Type | Target/Pathway | Outcome |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Anticancer | Cancer cell lines | Dose-dependent cytotoxicity |

| Apoptosis Induction | Pro-apoptotic factors | Upregulation noted |

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can inhibit the growth of colon and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains of bacteria.

Neurological Applications

Due to its piperazine structure, it may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders such as anxiety or depression.

Case Study 1: Antimelanogenic Effects

In vitro studies on B16F10 melanoma cells revealed that derivatives related to this compound inhibited melanin production without cytotoxicity. Docking studies suggested effective binding within the active site of tyrosinase, indicating potential applications in skin whitening agents.

Case Study 2: Inflammatory Pathways

Research has demonstrated that similar piperazine derivatives can modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structure:

- Absorption : The presence of lipophilic groups may enhance oral bioavailability.

- Distribution : The compound's ability to cross the blood-brain barrier could be beneficial for neurological applications.

- Metabolism : It is likely metabolized by liver enzymes, requiring further investigation into its metabolic pathways.

- Excretion : Renal excretion is anticipated based on the molecular size and properties.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (Compound 16)

- Structural Similarities : Both compounds share a fluorophenylsulfonylpiperazine core and an acetamide group.

- Key Differences : Compound 16 lacks the ethyl linker and p-tolyloxy group, instead having a 2-fluorophenyl directly attached to the acetamide.

- The p-tolyloxy group in the target compound could enhance hydrophobic interactions compared to the fluorophenyl in Compound 16 .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structural Similarities : Both compounds incorporate a sulfonylpiperazine and fluorophenyl group.

- Key Differences : The analog uses a p-toluenesulfonyl (tosyl) group instead of 2-fluorophenylsulfonyl.

- Implications : The tosyl group increases steric bulk and lipophilicity, which might reduce aqueous solubility compared to the target compound. The 2-fluorophenylsulfonyl group in the target may offer better selectivity due to its electron-withdrawing properties .

N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

- Structural Similarities: Both have a piperazine-containing ethyl chain and a methylphenoxyacetamide.

- Key Differences: The analog substitutes the sulfonyl group with a 4-chlorophenyl and uses a meta-methylphenoxy group.

- Implications : The para-substituted p-tolyloxy in the target compound may improve receptor alignment compared to the meta-substituted analog. The sulfonyl group in the target could enhance hydrogen bonding versus the chlorophenyl’s hydrophobic interactions .

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structural Similarities : Both contain a piperazine-linked acetamide.

- Key Differences: BZ-IV replaces the p-tolyloxy group with a benzothiazole ring, known for anticancer activity.

- Implications : The benzothiazole may target kinase pathways, while the p-tolyloxy in the target compound suggests a focus on GPCR or neurotransmitter receptors. The sulfonylpiperazine in the target could confer allosteric modulation properties absent in BZ-IV .

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide

- Structural Similarities : Both include a sulfonylpiperazine and acetamide.

- Key Differences : The analog has a styrenesulfonyl group and a phenylsulfanylphenyl substituent.

- The phenylsulfanyl group in the analog could increase toxicity risks compared to the target’s p-tolyloxy .

Research Implications

- Receptor Selectivity : The 2-fluorophenylsulfonyl and p-tolyloxy groups in the target compound likely optimize interactions with serotonin or dopamine receptors, as seen in related sulfonylpiperazine analogs .

- Pharmacokinetics : The fluorine atom and ethyl linker may improve oral bioavailability compared to analogs with bulkier substituents (e.g., styrenyl or benzothiazole).

Q & A

Q. What are the key considerations in synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide?

- Methodological Answer : Synthesis involves multi-step pathways:

- Step 1 : React a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with sulfonyl chloride to form the sulfonamide intermediate.

- Step 2 : Couple the intermediate with 2-(p-tolyloxy)acetic acid via an ethyl linker using carbodiimide-based coupling agents.

Critical parameters include temperature (0–5°C for sulfonylation to avoid side reactions), solvent polarity (e.g., dichloromethane for solubility), and reaction time (monitored via TLC). Purification often uses flash column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural characterization of this compound validated?

- Methodological Answer : Use complementary techniques:

- NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of sulfonyl group at m/z ~120).

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

Q. What pharmacological targets are hypothesized for this compound?

- Methodological Answer : Based on structural analogs (e.g., piperazine-sulfonamide derivatives):

- Serotonin/Dopamine Receptors : Fluorophenyl-piperazine moieties often bind to 5-HT₁A or D₂-like receptors.

- Acetylcholinesterase (AChE) : Sulfonamide-acetamide hybrids may inhibit AChE (IC₅₀ assays recommended).

- Kinase Inhibition : Sulfonyl groups can target ATP-binding pockets (e.g., tyrosine kinases). Validate via radioligand binding or enzymatic assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to minimize unreacted starting material.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield.

- Workup Optimization : Employ liquid-liquid extraction (e.g., 5% NaHCO₃ to remove acidic byproducts) and recrystallization (ethanol/water) for purity >98% .

Q. What strategies resolve contradictions in reported pharmacological data for sulfonamide-piperazine analogs?

- Methodological Answer :

- Species-Specific Assays : Test binding affinity across human vs. rodent receptor isoforms (e.g., 5-HT₁A differences).

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-fluorinated derivatives) that may contribute to off-target effects.

- Allosteric vs. Orthosteric Modulation : Perform Schild analysis or radioligand displacement assays to clarify mechanisms .

Q. How does the 2-fluorophenyl substitution impact structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine enhances sulfonamide stability and receptor binding (cf. chloro/methoxy analogs).

- Conformational Analysis : X-ray crystallography or DFT calculations reveal fluorophenyl ring orientation (e.g., para vs. ortho substitution alters π-π stacking).

- Bioisosteric Replacement : Compare with 2-chlorophenyl or 2-trifluoromethyl analogs in vitro to assess potency shifts .

Q. What analytical methods address stability issues during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light; monitor via HPLC for degradation products (e.g., hydrolyzed acetamide).

- Lyophilization : Improve stability by removing water (residual solvents <0.1% by Karl Fischer titration).

- Cryopreservation : Store at -80°C under argon to prevent oxidation .

Q. How can in silico modeling guide target identification for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 5-HT₁A) to predict binding poses.

- Pharmacophore Mapping : Align with known inhibitors (e.g., aripiprazole for dopamine D₂) to identify critical features.

- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, BBB penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.